molecular formula C12H16N4 B1483008 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098078-30-7

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1483008
CAS RN: 2098078-30-7
M. Wt: 216.28 g/mol
InChI Key: QTHWBWBQSGJORH-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” is a complex organic molecule that contains several functional groups. It has an ethyl group, a pyridin-4-yl group, a 1H-pyrazol-4-yl group, and a N-methylmethanamine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridin-4-yl and 1H-pyrazol-4-yl groups suggests that this compound may have aromatic properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyridin-4-yl and 1H-pyrazol-4-yl groups might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-4-yl and 1H-pyrazol-4-yl groups might influence its solubility and reactivity .

Scientific Research Applications

Cancer Treatment and Drug Design

The structural motif present in the compound shows promise in the field of cancer treatment . Similar structures have been explored for their cytotoxic properties against various cancer cell lines. The compound’s ability to be hybridized with other pharmacophores makes it a valuable candidate for designing drugs with specific mechanisms of action, such as inhibiting enzymes like thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase .

Enzyme Inhibition

Due to the presence of the pyrazole ring, compounds like this one are studied for their enzyme inhibitory properties. They can target a range of enzymes that are crucial in disease pathogenesis, offering a pathway to treat diseases by modulating biological pathways through selective enzyme inhibition .

Metal–Organic Frameworks (MOFs)

The pyridinyl and pyrazolyl groups in the compound can potentially serve as coordinating ligands in the synthesis of MOFs. These frameworks have a vast range of applications, including gas storage, catalysis, and as platforms for nanomedicine. The compound could contribute to the development of MOFs with unusual structures and uncommon applications .

Green Chemistry

Derivatives of the compound may find use in green chemistry as solvents or catalysts. For instance, 1-ethyl-3-methylimidazolium bromide, a related compound, has been utilized as a green solvent. This suggests that similar compounds could be synthesized to support environmentally friendly chemical processes .

Antiproliferative Agents

The compound’s framework is conducive to modifications that enhance its antiproliferative effects. By targeting growth factors and kinases, derivatives of this compound could be developed as antiproliferative agents, providing a new avenue for the treatment of diseases characterized by abnormal cell growth .

Molecular Docking and SAR Studies

The compound’s structure is suitable for molecular docking studies, which are essential in the drug discovery process. Structure-activity relationship (SAR) studies can be conducted to understand how structural changes in the compound affect its interaction with biological targets, leading to the development of more effective drugs .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to provide detailed information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

1-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-16-9-11(8-13-2)12(15-16)10-4-6-14-7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHWBWBQSGJORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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